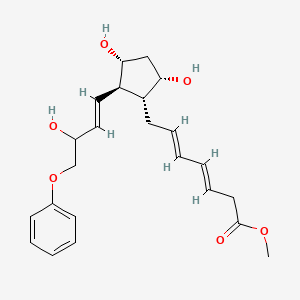
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester is a synthetic analog of prostaglandin F2α. This compound is known for its stability and lipophilicity, making it a valuable tool in various scientific research areas, including endocrinology, reproductive biology, and ophthalmology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester involves multiple steps, starting from the base structure of prostaglandin F2αThe reaction conditions typically involve the use of organic solvents such as ethanol, DMF, and DMSO, with the reactions being carried out under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is usually formulated as a solution in ethanol for ease of use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the double bonds within the structure.
Substitution: This reaction can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the saturation of double bonds. Substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester has a wide range of scientific research applications:
Chemistry: Used as a stable analog for studying prostaglandin pathways.
Biology: Investigated for its role in modulating luteolysis and smooth muscle contraction.
Medicine: Explored for potential therapeutic applications in treating conditions like glaucoma.
Wirkmechanismus
The compound exerts its effects by binding to the FP receptor on target cells, such as ovine luteal cells, with much greater affinity than prostaglandin F2α. This binding activates specific signaling pathways that lead to luteolysis and smooth muscle contraction. The methyl ester form serves as a prodrug, being hydrolyzed in certain tissues to generate the bioactive free acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prostaglandin F2α: The parent compound, less stable and less lipophilic.
16-Phenoxy tetranor Prostaglandin F2α methyl amide: Another analog with similar stability but different functional groups.
Uniqueness
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester is unique due to its high affinity for the FP receptor and its stability as a lipophilic analog. This makes it particularly useful in research applications where stability and receptor affinity are crucial .
Eigenschaften
CAS-Nummer |
64812-77-7 |
|---|---|
Molekularformel |
C23H30O6 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
methyl (3E,5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2-10,13-14,17,19-22,24-26H,11-12,15-16H2,1H3/b7-2+,8-3+,14-13+/t17?,19-,20-,21+,22-/m1/s1 |
InChI-Schlüssel |
XIVGINHUYULOGM-XEIPJAHLSA-N |
Isomerische SMILES |
COC(=O)C/C=C/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)O)O)O |
Kanonische SMILES |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


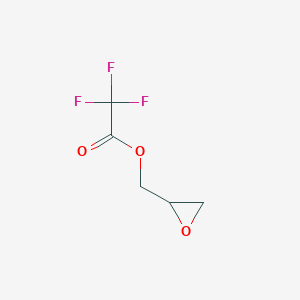
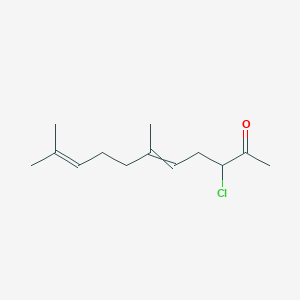
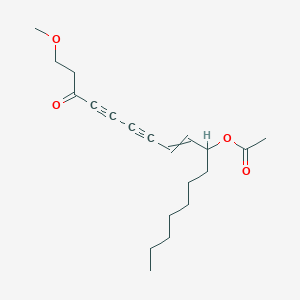

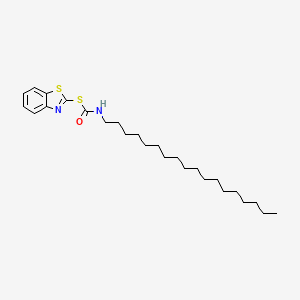


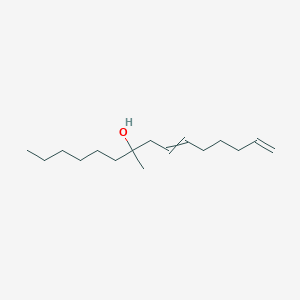
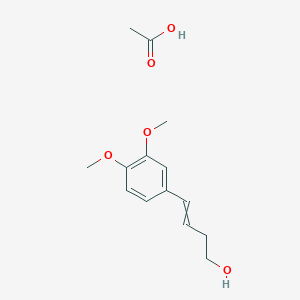
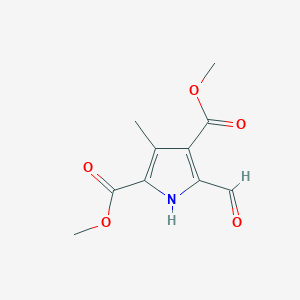
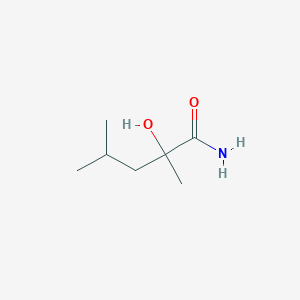
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)

